Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which this compound is a part of, has been a subject of extensive research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Antibacterial Activity
- Compounds structurally similar to "Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate" have been synthesized and tested for antibacterial potential. For example, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus showed moderate inhibitory activity against several bacterial strains, including Gram-negative bacteria (Iqbal et al., 2017).
- Another study focused on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which demonstrated significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).
Chemical Synthesis and Structural Analysis
- Research on the synthesis of compounds with structures related to "this compound" has led to the development of novel chemical synthesis pathways. For instance, the synthesis of quinolizidine alkaloids using conjugate addition and intramolecular acylation of amino esters with acetylenic sulfones was reported (Back et al., 2005).
- The crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was characterized using X-ray crystallography, revealing insights into the molecular geometry and intermolecular interactions (Girish et al., 2008).
Molecular Docking Studies
- Novel pyridin-N-ethyl-N-methylbenzenesulfonamides, similar in structure to "this compound," have been synthesized and docked against dihydrofolate reductase, demonstrating efficient anticancer and antimicrobial agents (Debbabi et al., 2017).
Properties
IUPAC Name |
methyl 2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7S2/c1-12(18)13-3-5-15(6-4-13)26(22,23)17-9-7-14(8-10-17)25(20,21)11-16(19)24-2/h3-6,14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCWJNHGDKFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.